molecular formula C11H16N2 B1625467 3-Methyl-1-phenylhexahydropyridazine CAS No. 39998-48-6

3-Methyl-1-phenylhexahydropyridazine

Cat. No.: B1625467
CAS No.: 39998-48-6
M. Wt: 176.26 g/mol
InChI Key: LKXOGCXRDABXIA-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylhexahydropyridazine is a heterocyclic compound that belongs to the class of hexahydropyridazines This compound is characterized by a six-membered ring containing two nitrogen atoms and is substituted with a methyl group at the third position and a phenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylhexahydropyridazine typically involves the reaction between donor-acceptor cyclopropanes and phenylhydrazine. One common method includes the nickel perchlorate-initiated reaction between dimethyl esters of 2-aryl- and 2-styryl-substituted cyclopropane-1,1-dicarboxylic acids and phenylhydrazine. This reaction proceeds with the opening of the cyclopropane ring and formation of a mixture containing acyclic and cyclic products, including 1-phenylhexahydropyridazin-3-ones .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenylhexahydropyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinones.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridazinone derivatives.

    Reduction: Hydrogenated hexahydropyridazine derivatives.

    Substitution: Various substituted hexahydropyridazine compounds.

Scientific Research Applications

3-Methyl-1-phenylhexahydropyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylhexahydropyridazine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the derivative being studied. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

    1-Phenylhexahydropyridazin-3-one: Similar structure but lacks the methyl group at the third position.

    2-Methyl-1-phenylhexahydropyridazine: Similar but with the methyl group at the second position.

    1-Phenyl-2,3,4,5-tetrahydropyridazine: A partially hydrogenated derivative.

Uniqueness: 3-Methyl-1-phenylhexahydropyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a phenyl group provides distinct steric and electronic properties that can be exploited in various applications .

Properties

IUPAC Name

3-methyl-1-phenyldiazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-6-5-9-13(12-10)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXOGCXRDABXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502952
Record name 3-Methyl-1-phenylhexahydropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39998-48-6
Record name 3-Methyl-1-phenylhexahydropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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